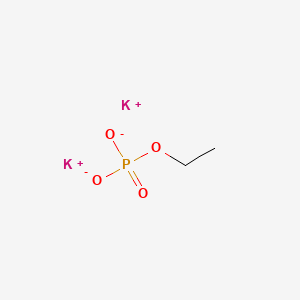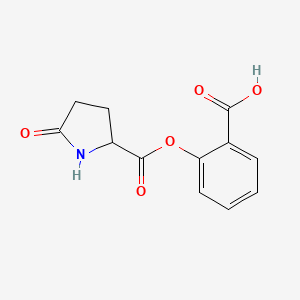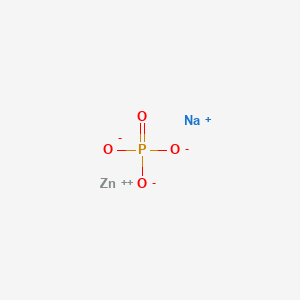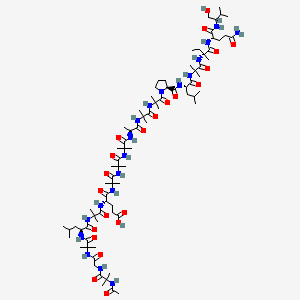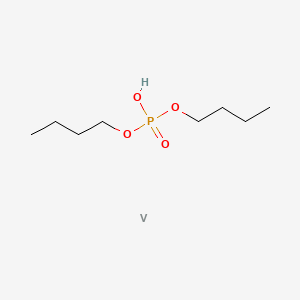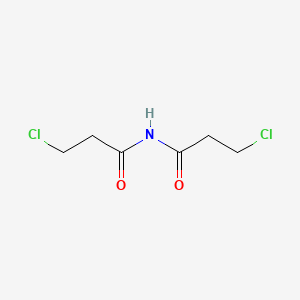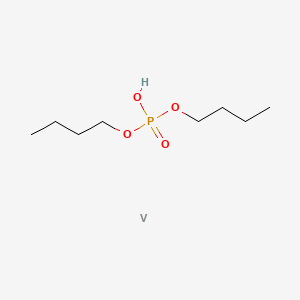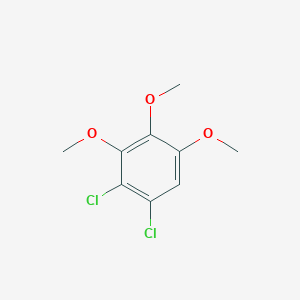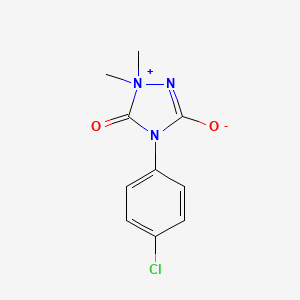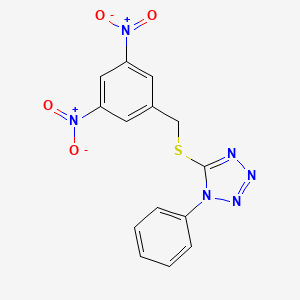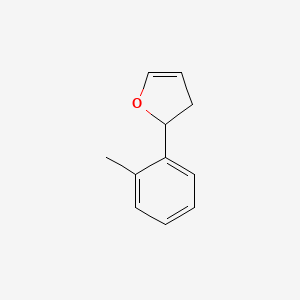
5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a carbamoyl group containing a 2,5-dimethylphenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2,5-dimethylphenyl isocyanate with 2-fluorophenylboronic acid under controlled conditions to form the carbamoyl intermediate.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with a suitable boronic acid derivative, often using palladium catalysts and base in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The carbamoyl group can be reduced to an amine under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles like amines or thiols in the presence of palladium or nickel catalysts.
Major Products Formed
Oxidation: 5-(2,5-Dimethylphenylcarbamoyl)-2-hydroxyphenylboronic acid.
Reduction: 5-(2,5-Dimethylphenylamino)-2-fluorophenylboronic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in enzymes.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with hydroxyl groups in enzymes, leading to inhibition of enzyme activity. The fluorine atom and carbamoyl group contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid: Similar structure but lacks the fluorine atom.
2,5-Dimethylphenylboronic acid: Lacks the carbamoyl and fluorine substituents.
2-Fluorophenylboronic acid: Lacks the carbamoyl and dimethylphenyl groups.
Uniqueness
5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid is unique due to the presence of both the fluorine atom and the carbamoyl group, which enhance its reactivity and binding properties. The combination of these functional groups makes it a valuable compound in various applications, particularly in the development of enzyme inhibitors and advanced materials.
Propriétés
Formule moléculaire |
C15H15BFNO3 |
|---|---|
Poids moléculaire |
287.10 g/mol |
Nom IUPAC |
[5-[(2,5-dimethylphenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C15H15BFNO3/c1-9-3-4-10(2)14(7-9)18-15(19)11-5-6-13(17)12(8-11)16(20)21/h3-8,20-21H,1-2H3,(H,18,19) |
Clé InChI |
ZXKDIMGDWVGZRY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C)C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



